1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20131948
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11/h4-7,9-10,14H,3,8H2,1-2H3 |
| Standard InChI Key | UWWZTVOZJXSOQL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Classification
Molecular Architecture
The compound consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with:
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An ethyl group (-CHCH) at the 1-position.
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A 4-methoxybenzylamine group (-CH-CH-OCH) at the 4-position .
The IUPAC name, 1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine, reflects this substitution pattern. Its SMILES notation is CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC, and the InChIKey is UWWZTVOZJXSOQL-UHFFFAOYSA-N .
Crystallographic Insights
X-ray diffraction studies of related pyrazole derivatives reveal:
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Dihedral angles between the pyrazole ring and aromatic substituents (e.g., 41.72°–62.81°) .
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Non-covalent interactions, such as C–H···O hydrogen bonds, stabilizing the crystal lattice .
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | |
| Unit cell dimensions (Å) | , , |
| Dihedral angles (°) | 41.72–62.81 (pyrazole vs. aryl) |
| Hydrogen bond lengths (Å) | 3.486–3.542 |
Synthesis and Optimization
Industrial-Scale Synthesis
The compound is synthesized via multistep reactions:
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Alkylation: Reaction of 1-ethyl-1H-pyrazol-4-amine with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base.
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Coupling reactions: Employing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA) to enhance yields .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Methoxybenzyl chloride, KCO, DMF, 80°C | 65–75 |
| 2 | HATU, DIPEA, DMF, ambient temperature | 85–90 |
Purification Strategies
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Column chromatography: Silica gel with eluents like dichloromethane/methanol gradients .
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Recrystallization: Ethyl acetate or isopropyl alcohol for high-purity isolates .
Physicochemical Properties
Solubility and Partitioning
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
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Log P (octanol/water): 1.09 (predicted via iLOGP), indicating moderate lipophilicity .
Spectroscopic Data
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NMR (DMSO-d): Peaks at δ 1.33 (t, 3H, CH), 3.94 (s, 3H, OCH), 4.07 (q, 2H, NCH), 7.52 (s, 1H, pyrazole-H) .
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IR (KBr): Bands at 3006 cm (C–H stretch), 1613 cm (C=N), and 1250 cm (C–O) .
Chemical Reactivity
Functionalization Reactions
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Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
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Metal-catalyzed cross-coupling: Suzuki-Miyaura reactions enable aryl group introductions at the pyrazole 4-position .
Stability Considerations
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pH sensitivity: Stable in neutral conditions but degrades under strong acids/bases due to hydrolysis of the methoxy group .
Biological and Pharmacological Applications
Anthelmintic Activity
In screens against Caenorhabditis elegans, structurally related pyrazole derivatives exhibited IC values <10 µM, suggesting potential as antiparasitic agents .
Kinase Inhibition
Analogous compounds show inhibitory activity against kinases like CDK2 and EGFR, with IC values in the nanomolar range .
Table 3: Biological Activity Data
| Assay | Target | IC |
|---|---|---|
| Anthelmintic screening | C. elegans | 8.7 µM |
| Kinase inhibition | CDK2 | 12 nM |
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing JAK/STAT inhibitors and anticancer agents due to its amine moiety’s versatility .
Material Science
Nonlinear optical (NLO) properties observed in crystallographic studies suggest applications in photonic devices .
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